molecular formula C10H16O3 B14341569 2-[(But-2-en-1-yl)oxy]ethyl but-2-enoate CAS No. 92268-19-4

2-[(But-2-en-1-yl)oxy]ethyl but-2-enoate

Cat. No.: B14341569
CAS No.: 92268-19-4
M. Wt: 184.23 g/mol
InChI Key: XEUVMTLZWDXBTI-UHFFFAOYSA-N
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Description

2-[(But-2-en-1-yl)oxy]ethyl but-2-enoate is an organic compound characterized by the presence of an ester functional group and an unsaturated carbon chain. This compound falls under the category of enoate esters, which are α,β-unsaturated carboxylic esters. These compounds are known for their reactivity due to the conjugation of the ester carbonyl group with a double bond at the α,β position .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(But-2-en-1-yl)oxy]ethyl but-2-enoate typically involves the esterification of but-2-enoic acid with 2-[(but-2-en-1-yl)oxy]ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. This method allows for the easy separation of the catalyst from the product, reducing the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

2-[(But-2-en-1-yl)oxy]ethyl but-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(But-2-en-1-yl)oxy]ethyl but-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a prodrug.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(But-2-en-1-yl)oxy]ethyl but-2-enoate involves its reactivity as an α,β-unsaturated ester. The conjugation of the ester carbonyl group with the double bond at the α,β position makes it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and biological interactions .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-methylbut-2-enoate
  • 2-Butenoic acid, 2-methyl-, ethyl ester
  • Ethyl tiglate
  • Ethyl trans-2-methyl-2-butenoate
  • Ethyl angelate

Uniqueness

2-[(But-2-en-1-yl)oxy]ethyl but-2-enoate is unique due to its specific structural features, which include the but-2-en-1-yl group and the ethyl but-2-enoate moiety.

Properties

CAS No.

92268-19-4

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

2-but-2-enoxyethyl but-2-enoate

InChI

InChI=1S/C10H16O3/c1-3-5-7-12-8-9-13-10(11)6-4-2/h3-6H,7-9H2,1-2H3

InChI Key

XEUVMTLZWDXBTI-UHFFFAOYSA-N

Canonical SMILES

CC=CCOCCOC(=O)C=CC

Origin of Product

United States

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